

# Application Notes & Protocols: Quantification of Cannflavin B in Cannabis Extracts by HPLC-UV

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Compound of Interest		
Compound Name:	Cannflavin B	
Cat. No.:	B1205605	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Cannflavins, a subclass of flavonoids specific to Cannabis sativa, have garnered significant interest for their potential therapeutic properties.[1] Among them, **Cannflavin B** is a key bioactive compound. Accurate and precise quantification of **Cannflavin B** in cannabis extracts is crucial for quality control, standardization of products, and pharmacological research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of **Cannflavin B** in various cannabis materials. The described method is simple, accurate, and selective, making it suitable for routine analysis.[1][2][3]

#### Principle

This method utilizes reverse-phase HPLC to separate **Cannflavin B** from other components in the cannabis extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape and reproducibility.[2] Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV/PDA detector, with 342.4 nm being an optimal wavelength for cannflavins.[1][2][4]

# **Experimental Protocols**



## 1. Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize interference from the complex matrix of cannabis extracts.

## 1.1. Decarboxylation of Plant Material

To reduce interference from cannabinoid acids, a decarboxylation step is recommended.[2]

- Accurately weigh approximately 100 mg of homogenized cannabis plant material into a suitable vial.
- Heat the material in an oven at 130°C. The optimal time for decarboxylation should be determined for each specific chemovar.[2]

#### 1.2. Extraction

- To the decarboxylated plant material, add 2 mL of acetone.[2][5][6] Other solvents like methanol or ethanol can also be used.[2][7]
- Sonicate the mixture for 15-30 minutes at a temperature not exceeding 35°C.[2][5][6]
- Repeat the extraction two more times with fresh solvent.
- Combine the supernatants from all extractions.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of methanol.[2]
- Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[2]
- Filter the solution through a 0.22  $\mu$ m or 0.45  $\mu$ m PTFE syringe filter into an HPLC vial.[2][5] [6][8]
- 2. HPLC-UV System and Conditions



The following parameters have been shown to provide good separation and quantification of **Cannflavin B**.[1][2]

Parameter	Condition
HPLC System	Waters Alliance HPLC 2996 or equivalent
Column	Phenomenex Luna C18(2) (150 x 4.6 mm, 3 μm) or equivalent
Mobile Phase	Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 μL
UV Detection	342.4 nm
Run Time	20 minutes

## 3. Standard Preparation

- Prepare a stock solution of **Cannflavin B** reference standard in methanol at a concentration of 1000  $\mu g/mL$ .
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards, for example, in the range of 5-500 μg/mL.[1][2][3]

## 4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3] Key validation parameters are summarized in the table below.

## **Data Presentation**

**Quantitative Method Validation Parameters** 



The following table summarizes typical validation results for the HPLC-UV quantification of **Cannflavin B**.

Validation Parameter	Typical Performance
Linearity Range	5 - 500 μg/mL[1][2][3]
Correlation Coefficient (r²)	> 0.999[9]
Limit of Detection (LOD)	0.25 μg/mL[4]
Limit of Quantification (LOQ)	0.5 - 1.3 μg/mL[4][9]
Accuracy (% Recovery)	82% - 98%[2][3][4]
Precision (% RSD)	≤ 5.29% (Intra-day and Inter-day)[2][3][4][9]

### Concentration of Cannflavin B in Cannabis Chemovars

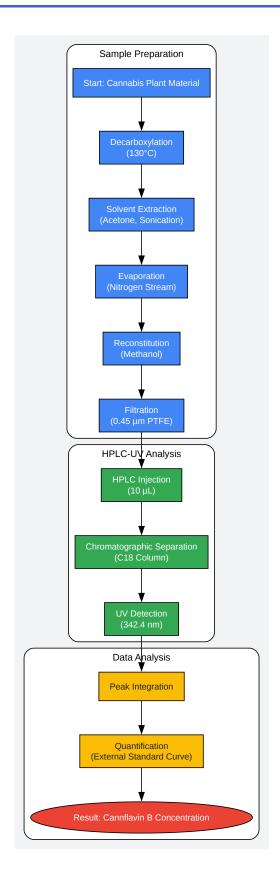
The developed method can be applied to determine the concentration of **Cannflavin B** in different cannabis chemovars. The table below presents hypothetical example data.

Cannabis Chemovar	Cannflavin B Concentration (µg/g)
High CBD	85.3
High THC	45.7
THC/CBD Intermediate	62.1
High CBG	98.5

## **Visualizations**

Experimental Workflow for **Cannflavin B** Quantification



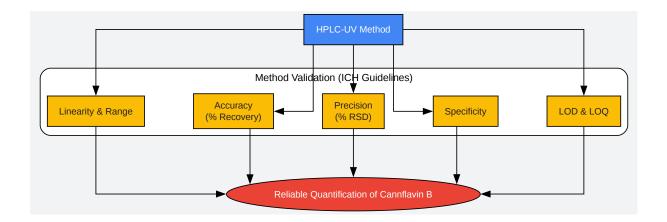


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Caption: Workflow for the quantification of **Cannflavin B** in cannabis extracts.



## Logical Relationship of Method Validation Parameters



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Caption: Key parameters for HPLC-UV method validation.

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